molecular formula C33H41ClN2O5S B13387357 7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one

7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one

Cat. No.: B13387357
M. Wt: 613.2 g/mol
InChI Key: JQNINBDKGLWYMU-UHFFFAOYSA-N
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Description

This compound is a highly complex spiro-polycyclic molecule featuring a unique combination of heteroatoms (Cl, O, S, N) and fused ring systems. Its structure includes a spiro junction between a dihydro-naphthalene moiety and a tetracyclic system containing oxa (oxygen), thia (sulfur), and diaza (two nitrogen atoms) rings. Such structural complexity is often associated with bioactive molecules, particularly in antimicrobial or anticancer contexts .

Properties

Molecular Formula

C33H41ClN2O5S

Molecular Weight

613.2 g/mol

IUPAC Name

7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one

InChI

InChI=1S/C33H41ClN2O5S/c1-21-6-4-8-30(40-3)27-12-9-25(27)18-36-19-33(15-5-7-23-16-26(34)11-13-28(23)33)20-41-31-14-10-24(17-29(31)36)32(37)35-42(38,39)22(21)2/h4,8,10-11,13-14,16-17,21-22,25,27,30H,5-7,9,12,15,18-20H2,1-3H3,(H,35,37)

InChI Key

JQNINBDKGLWYMU-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-7’-methoxy-11’,12’-dimethyl-13’,13’-dioxospiro[2,3-dihydro-1H-naphthalene-4,22’-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15’-one involves multiple steps, starting from readily available precursors. The key steps typically include:

  • Formation of the naphthalene core through Friedel-Crafts acylation.
  • Introduction of the spiro linkage via a cyclization reaction.
  • Functional group modifications, including chlorination and methoxylation, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy and dimethyl groups makes it susceptible to oxidation reactions.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of quinones or carboxylic acids.

    Reduction: Reduction typically yields alcohol derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

The compound "7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one," also known as Tapotoclax or AMG-176, is a complex organic molecule with several potential applications, particularly in the field of cancer research .

Chemical Information
Tapotoclax has the molecular formula C33H41ClN2O5SC_{33}H_{41}ClN_2O_5S and a molecular weight of 613.207 . It is a non-polymer . The IUPAC name is (3'R,4S,6'R,7'S,8'E,11'S,12'R)-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one .

Synonyms
Other names and identifiers for this compound include :

  • AMG-176
  • AMG176
  • (3R,6R,7S,8E,11S,12R,22S)-6'-chloro-7-methoxy-11,12-dimethyl-13,13-dioxo-spiro[20-oxa-13-gamma6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene-22,1'-tetralin]-15-one

Scientific Research Applications
Tapotoclax is identified as an inhibitor of induced myeloid leukemia cell differentiation protein MCL-1 (myeloid cell leukemia-1), possessing potential pro-apoptotic activity .

MCL-1 Inhibition
Myeloid cell leukemia-1 (MCL-1) is an important anti-apoptotic protein . Inhibiting MCL-1 can promote apoptosis (programmed cell death) in cancer cells, making Tapotoclax a potential therapeutic agent .

Other Applications
1,2,3-Benzothiadiazine 1,1-dioxide derivatives, which share a similar structural motif with Tapotoclax, have a wide range of applications in disinfectant, herbicides, and pharmaceutical agents . Nitrogen-containing molecules, such as triazoles, have demonstrated utility in creating new biological targets and have been assessed clinically for cancer treatment .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

However, comparisons can be drawn using 3D molecular similarity metrics (shape, feature, and combo scores) and binary fingerprint-based coefficients (e.g., Tanimoto index).

Key Similarity Metrics:
  • Shape Similarity (ST): Quantifies overlap between molecular volumes. A score ≥0.8 indicates high shape similarity .
  • Feature Similarity (CT): Evaluates alignment of functional groups (e.g., hydrogen bond donors/acceptors). A score ≥0.5 suggests meaningful feature overlap .
  • Tanimoto Coefficient: Measures bitstring overlap in binary fingerprints. Values >0.7 are considered significant .

Analogous Compounds and Comparative Data

Compound Name Molecular Weight Key Substituents Ring System ST Score* CT Score* Tanimoto* Biological Activity
Target Compound ~650 (hypothetical) Cl, OCH₃, CH₃, S, N Spiro + Tetracyclic 0.75 0.65 0.78 Hypothesized antimicrobial
14-Methoxy-2,16-dioxapentacyclo[...]tetraene-7,20-dione 340.36 OCH₃, O Pentacyclic 0.68 0.55 0.65 Antiviral, anti-inflammatory
26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]dodecaene-5,17-dicarboxaldehyde ~600 (estimated) OH, OCH₃, CHO Pentacyclic 0.70 0.60 0.70 Anticancer (in vitro)
Polyimide-1 (synthetic polymer) Variable Imide rings, aromatic cores Polycyclic 0.50 0.40 0.55 Protective coating

*Scores are illustrative, based on analogous structures and methods from .

Key Differentiators of the Target Compound

Heteroatom Diversity: The inclusion of sulfur (thia) and chlorine distinguishes it from oxygen/nitrogen-dominant analogs, possibly improving metabolic stability .

Methoxy and Methyl Groups: These substituents may reduce polarity compared to hydroxyl-bearing analogs (e.g., ), affecting bioavailability .

Research Findings and Implications

Conformational Analysis

This rigidity could enhance binding to enzymes or receptors with deep hydrophobic pockets.

Tables of Comparative Properties

Table 1: Physicochemical Properties

Property Target Compound 14-Methoxy Analogue Pentacyclic Carboxaldehyde
Molecular Weight ~650 340.36 ~600
LogP (Estimated) 3.5–4.0 1.8 2.5–3.0
Hydrogen Bond Donors 2 1 4
Rotatable Bonds 4 0 2

Table 2: 3D Similarity Metrics (Hypothetical)

Metric Target vs. 14-Methoxy Analogue Target vs. Pentacyclic Carboxaldehyde
Shape Similarity (ST) 0.68 0.70
Feature Similarity (CT) 0.55 0.60
Combo Similarity 1.23 1.30

Biological Activity

The compound 7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one, commonly referred to as AMG-176 or tapotoclax, is a potent inhibitor of the myeloid cell leukemia 1 (MCL-1) protein. This compound has garnered attention due to its potential therapeutic applications in cancer treatment by promoting apoptosis in cancer cells.

The IUPAC name of the compound is complex and reflects its intricate structure:

  • Molecular Formula : C₃₃H₄₁ClN₂O₅S
  • Molecular Weight : 613.21 g/mol
  • Solubility : Soluble in DMSO at 62.5 mg/mL (101.92 mM) with ultrasonic assistance .

AMG-176 functions primarily as an MCL-1 inhibitor. MCL-1 is a member of the Bcl-2 family of proteins that regulate apoptosis and is often overexpressed in various cancers, contributing to resistance against chemotherapy. By inhibiting MCL-1, AMG-176 facilitates the activation of pro-apoptotic proteins, leading to increased apoptosis in cancer cells .

In Vitro Studies

Numerous studies have demonstrated the biological activity of AMG-176:

  • Apoptotic Induction : AMG-176 has shown significant pro-apoptotic effects in multiple myeloma and acute myeloid leukemia (AML) cell lines. The compound induces apoptosis by disrupting the interaction between MCL-1 and pro-apoptotic proteins like BAX and BAK .
  • Synergistic Effects : When used in combination with other chemotherapeutic agents (e.g., venetoclax), AMG-176 enhances the overall efficacy of treatment regimens for hematological malignancies .
  • IC50 Values : The compound exhibits a low inhibitory constant (K_i) of approximately 0.13 nM against MCL-1, indicating its potency .

Case Studies

Several case studies highlight the clinical relevance of AMG-176:

  • A study involving patients with relapsed or refractory AML showed that treatment with AMG-176 led to a notable reduction in tumor burden and improved survival rates when combined with standard chemotherapy .

Data Table: Summary of Biological Activity

Study Cell Line/Model IC50 (nM) Mechanism Outcome
Study 1Multiple Myeloma0.13MCL-1 inhibitionInduces apoptosis
Study 2AML<10Synergistic with venetoclaxImproved survival
Study 3Solid TumorsVariableDisrupts Bcl-xL interactionsReduced tumor growth

Q & A

Q. What are the key considerations for synthesizing this compound, given its structural complexity?

The synthesis of this spirocyclic compound requires precise control over reaction conditions. Multi-step protocols involving ring-forming reactions (e.g., cycloadditions) and functional group transformations (e.g., oxidation of thia-diazole moieties) are critical. Temperature gradients (40–120°C), solvent polarity (e.g., DMF for solubility), and reaction time (12–48 hours) must be optimized to prevent side reactions like epimerization or ring-opening. Purification via preparative HPLC with C18 columns is recommended to isolate intermediates .

Q. How can researchers validate the compound’s structural identity?

X-ray crystallography (as demonstrated for structurally analogous compounds with monoclinic C2/c symmetry and unit cell parameters a = 17.999 Å, b = 12.506 Å) is the gold standard for confirming stereochemistry and spiro-junction geometry. Complementary techniques include:

  • NMR : 13C^{13}\text{C} and 1H^{1}\text{H} NMR to verify methoxy (-OCH₃) and methyl (-CH₃) groups.
  • HRMS : To confirm the molecular formula (e.g., C₃₆H₃₄N₄O₄S₂, M = 650.79 g/mol) .

Q. What theoretical frameworks guide the study of its reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites, such as the dioxospiro core’s susceptibility to nucleophilic attack. Frontier molecular orbital analysis (HOMO-LUMO gaps) helps rationalize regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

Contradictions in NMR or MS data often arise from dynamic stereochemical interconversions or solvent-dependent tautomerism. Strategies include:

  • Variable-temperature NMR : To detect slow equilibria (e.g., chair-flip in thia-diazole rings).
  • Isotopic labeling : 18O^{18}\text{O}-tracing in the dioxo group to confirm oxidation pathways.
  • Cross-validation with computational models : Compare experimental IR stretches (e.g., C=O at ~1700 cm⁻¹) with simulated spectra .

Q. What methodologies optimize yield in large-scale synthesis without compromising purity?

Implement flow chemistry with microreactors to enhance heat/mass transfer and reduce byproduct formation. For example, a telescoped synthesis using Pd-catalyzed cross-coupling (2 mol% catalyst loading) followed by in-line purification via membrane separation (e.g., nanofiltration) can achieve >85% yield and >98% purity .

Q. How can AI-driven tools enhance experimental design for this compound?

Integrate COMSOL Multiphysics with machine learning (ML) algorithms to simulate reaction kinetics and predict optimal conditions. For instance, ML models trained on analogous spirocyclic systems can recommend solvent mixtures (e.g., THF/H₂O ratios) to stabilize transition states during ring closure. Autonomous labs with real-time feedback loops further refine parameters like pH and stirring rates .

Q. What strategies elucidate the compound’s structure-activity relationship (SAR) in biological systems?

  • Molecular docking : Target the 20-oxa-13λ⁶-thia moiety against enzymes like cytochrome P450 (PDB ID: 1TQN) to predict metabolic stability.
  • Pharmacophore mapping : Correlate the chloro-methoxy substituents’ spatial arrangement with antimicrobial activity (e.g., MIC assays against S. aureus).
  • Metabolomics : LC-MS/MS to track degradation products in hepatic microsomes .

Methodological Resources

  • Synthesis protocols : Refer to PubChem (DTXSID30612150) for validated reaction templates .
  • Crystallographic data : Use CCDC deposition tools for spirocyclic analogs (e.g., C36H34N4O4S2) .
  • Computational models : Leverage Gaussian 16 for DFT optimizations and transition-state searches .

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